tBID

描述

截短型BID(tBID)是一种促凋亡蛋白,在细胞凋亡的内在途径中起着至关重要的作用。 它来源于全长BID蛋白,该蛋白是Bcl-2家族的成员。 在caspase-8激活后,BID被切割形成this compound,然后转运到线粒体以启动凋亡过程 .

准备方法

合成路线和反应条件: tBID的制备涉及caspase-8对全长BID的切割。 这种酶促反应通常在生理条件下进行,在合适的缓冲溶液中存在caspase-8和BID .

工业生产方法: 由于this compound的特定生物学作用及其合成的复杂性,this compound的工业生产并不常见。 可以采用重组DNA技术以大量生产this compound。 这涉及将BID基因克隆到表达载体中,将其转化为合适的宿主(如大肠杆菌),并诱导蛋白质的表达。 然后使用亲和层析纯化表达的蛋白质 .

化学反应分析

反应类型: tBID主要经历蛋白质-蛋白质相互作用,而不是传统的化学反应。 它与其他Bcl-2家族蛋白(如Bax和Bak)相互作用,以诱导线粒体外膜通透化(MOMP)和随后的凋亡 .

常用试剂和条件: this compound与其他蛋白质的相互作用通常在生理条件下发生,例如在pH 7.4和37°C的缓冲溶液中。 这些研究中常用的试剂包括用于切割BID的caspase-8以及用于维持适当条件的各种缓冲液 .

主要形成的产物: This compound与Bax或Bak相互作用形成的主要产物是线粒体外膜的通透化,导致细胞色素c的释放以及下游凋亡途径的激活 .

科学研究应用

Applications in Research

1. Safety Switches in Gene Therapy

tBID has been engineered into safety switch systems for gene therapy applications. A recent study developed an ecDHFR-tBID fusion protein that allows for the selective depletion of transduced T cells upon activation. This system demonstrated up to 90% depletion efficiency within 72 hours, showcasing this compound's potential as a controllable safety mechanism in therapeutic contexts .

2. Metabolic Regulation

this compound's influence on lipid metabolism has opened new avenues for research into metabolic disorders. It has been shown to inhibit β-oxidation, leading to an accumulation of fatty acid metabolites like palmitoyl-CoA, which can act as stress signals that exacerbate apoptosis . Understanding this pathway may provide insights into conditions such as obesity and diabetes.

3. Antioxidant Peptide Research

In the context of oxidative stress, this compound's role has been explored in relation to antioxidant peptides. Research indicates that certain peptides can modulate oxidative stress pathways influenced by this compound, potentially offering therapeutic strategies against neurodegenerative diseases like Alzheimer's .

Case Studies

作用机制

tBID通过转运到线粒体并与其他Bcl-2家族蛋白(如Bax和Bak)相互作用而发挥其作用。 这种相互作用导致Bax和Bak的寡聚化,在线粒体外膜上形成孔。 这些孔的形成导致细胞色素c从线粒体中释放,然后激活caspase级联反应并导致凋亡 . This compound的关键分子靶标包括线粒体外膜以及Bax和Bak蛋白 .

相似化合物的比较

tBID在Bcl-2家族蛋白中是独特的,因为它在连接细胞凋亡的外在途径和内在途径方面具有特定的作用。 类似的化合物包括其他促凋亡Bcl-2家族成员,如Bax、Bak和Bim。 This compound在其被caspase-8激活及其随后转运到线粒体方面的能力是独特的 .

类似化合物列表:- Bax

- Bak

- Bim

生物活性

tBID, a member of the BCL-2 protein family, plays a crucial role in the regulation of apoptosis, or programmed cell death. This protein is particularly notable for its dual function as both a signal transducer and an effector in the apoptotic process. Recent research has illuminated its mechanisms of action and potential therapeutic applications, particularly in cancer treatment and infectious diseases.

This compound is generated from the cleavage of BID by caspases in response to pro-apoptotic signals. Once activated, this compound translocates to the mitochondria, where it interacts with BAK and BAX proteins, leading to mitochondrial outer membrane permeabilization (MOMP) and the subsequent release of cytochrome c into the cytosol. This process is critical for the activation of downstream caspases that execute cell death.

Key Findings:

- Mitochondrial Interaction : this compound binds to BAK, promoting its oligomerization and facilitating cytochrome c release, which is essential for apoptosis .

- Independence from Other Pathways : Apoptosis triggered by this compound can occur independently of other known apoptotic pathways, suggesting its potential as a therapeutic target when traditional pathways are compromised .

- Role in Infection : Activating this compound has been shown to combat infections such as Shigella flexneri, highlighting its role beyond apoptosis in immune responses .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound, demonstrating its significance in various contexts:

-

Cancer Research :

- A study published in The EMBO Journal demonstrated that this compound can effectively induce apoptosis in leukemia cells, suggesting its potential as a therapeutic agent in hematological malignancies .

- Another investigation indicated that manipulating this compound levels could enhance the efficacy of chemotherapeutic agents by overcoming resistance mechanisms in cancer cells .

- Infectious Diseases :

Data Summary

The following table summarizes key research findings related to this compound's biological activity:

Implications for Therapeutics

The discovery that this compound functions as an effector of apoptosis opens new possibilities for therapeutic interventions:

- Cancer Treatment : Targeting this compound could provide a novel strategy for inducing apoptosis in cancer cells resistant to conventional therapies.

- Infectious Disease Management : Enhancing this compound activity may improve outcomes in infections where traditional apoptotic pathways are not activated.

属性

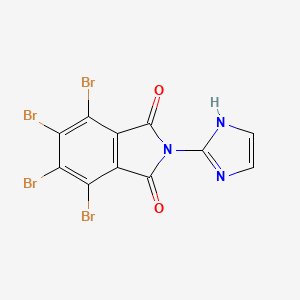

IUPAC Name |

4,5,6,7-tetrabromo-2-(1H-imidazol-2-yl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H3Br4N3O2/c12-5-3-4(6(13)8(15)7(5)14)10(20)18(9(3)19)11-16-1-2-17-11/h1-2H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQXVUBDNHQEMGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N1)N2C(=O)C3=C(C2=O)C(=C(C(=C3Br)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H3Br4N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

528.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。